molecular formula C11H21NO3 B2807169 tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 497159-95-2

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No. B2807169
M. Wt: 215.293
InChI Key: VZZBOERLWPQMCJ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da . The compound has two defined stereocentres .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

  • Enantioselective Synthesis of Carbocyclic Analogues : The compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).

Chemical Synthesis and Biological Activity

  • Preparation of 1,3-Disubstituted Ureas and Carbamates : This compound was utilized in the synthesis of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, showing potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Analytical Method Development

  • Trace Level Analysis of Genotoxic Impurities : A novel method was developed for the characterization and evaluation of trace levels of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate (Acetyl BOC) and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate (Hydroxy BOC) in Bictegravir sodium active pharmaceutical ingredient, demonstrating accuracy and sensitivity (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis for Insecticide Analogues

  • Creation of Spirocyclopropanated Analogues : The compound was converted into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, highlighting its versatility in synthesizing structurally diverse analogues for pest control applications (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Drug Synthesis and Cytotoxicity Studies

  • Natural Product Synthesis and Cytotoxicity Evaluation : An intermediate in the synthesis of the natural product jaspine B, the compound has shown cytotoxic activity against several human carcinoma cell lines, emphasizing its potential in cancer research (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

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